
Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-: is a synthetic organic compound known for its unique chemical properties and potential applications in various fields. This compound features a urea backbone substituted with an allyl group and a p-diethylaminophenyl group, along with a thio group, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- typically involves the reaction of allyl isocyanate with p-diethylaminophenylthiourea under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Urea, 1-allyl-3-(p-dimethylaminophenyl)-2-thio-
- Urea, 1-allyl-3-(p-diethylaminophenyl)-2-oxo-
- Thiourea, 1-allyl-3-(p-diethylaminophenyl)-2-thio-
Uniqueness
Urea, 1-allyl-3-(p-diethylaminophenyl)-2-thio- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both the allyl and thio groups allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
74051-50-6 |
|---|---|
Formule moléculaire |
C14H21N3S |
Poids moléculaire |
263.40 g/mol |
Nom IUPAC |
1-[4-(diethylamino)phenyl]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C14H21N3S/c1-4-11-15-14(18)16-12-7-9-13(10-8-12)17(5-2)6-3/h4,7-10H,1,5-6,11H2,2-3H3,(H2,15,16,18) |
Clé InChI |
DCTXKKYEFSTWBW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(=S)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


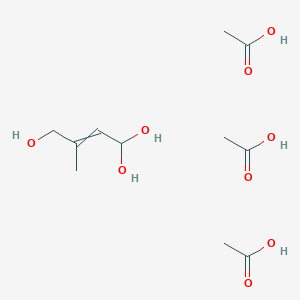

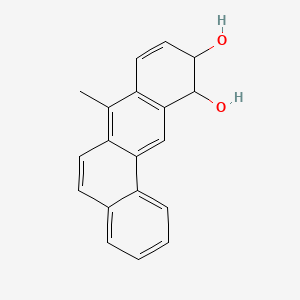

methanone](/img/structure/B14440711.png)
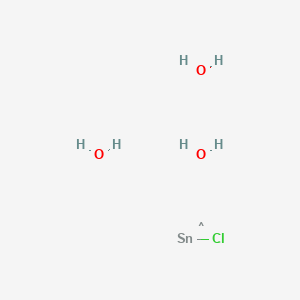
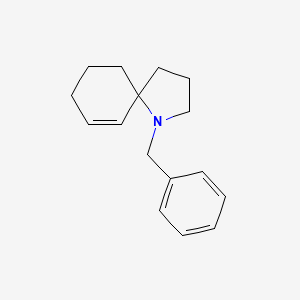
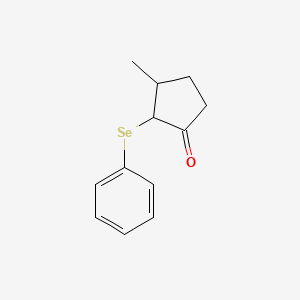


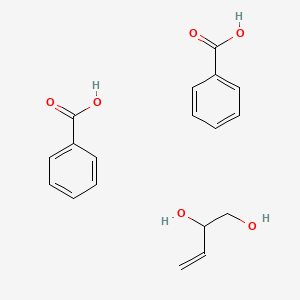


![2-[1,1-Di(1H-imidazol-1-yl)ethyl]phenol](/img/structure/B14440768.png)
